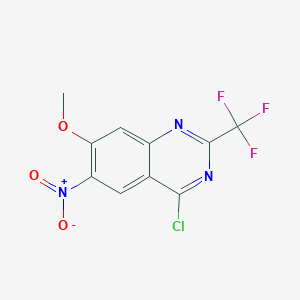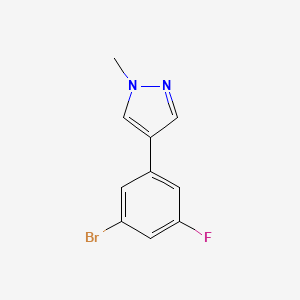![molecular formula C15H21NO5 B13658519 (2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a furan-2-ylmethyl substituent. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxylic acid group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the furan-2-ylmethyl group can participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(phenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a phenyl group instead of a furan ring.
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan-2-ylmethyl group in (2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C15H21NO5 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
4-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-20-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
NCPUWOBDSCCLCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)

![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
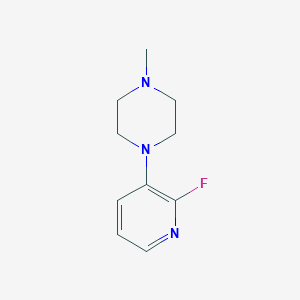
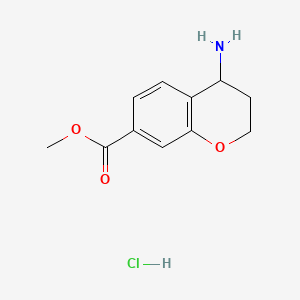


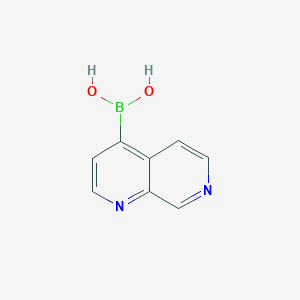
![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/no-structure.png)
